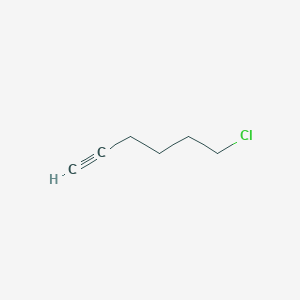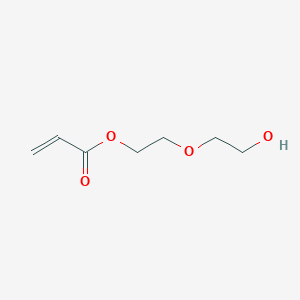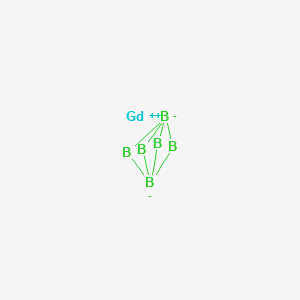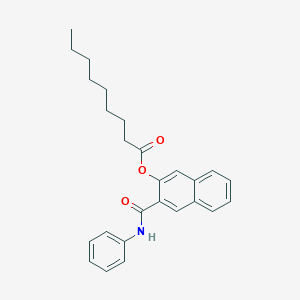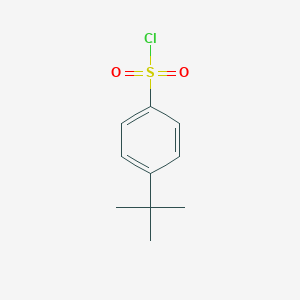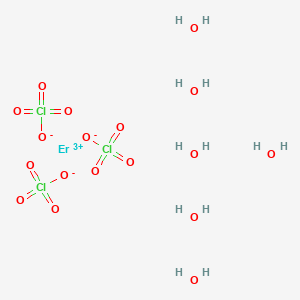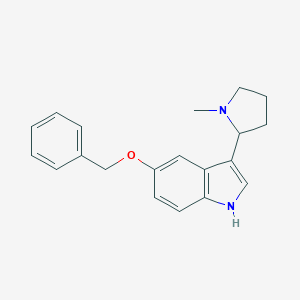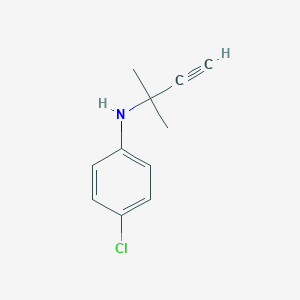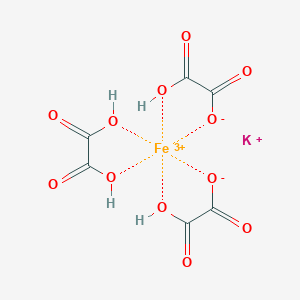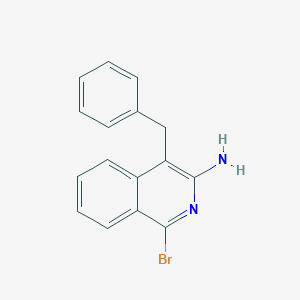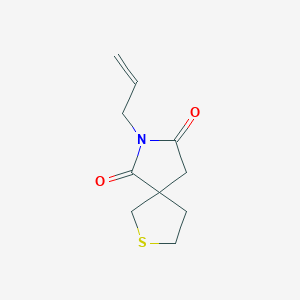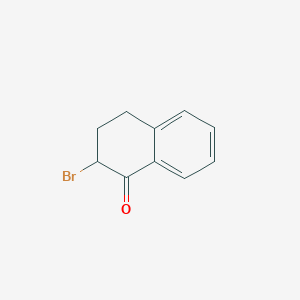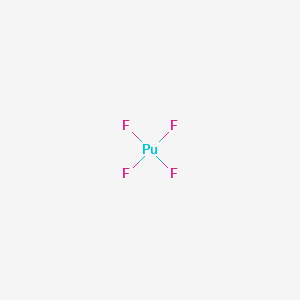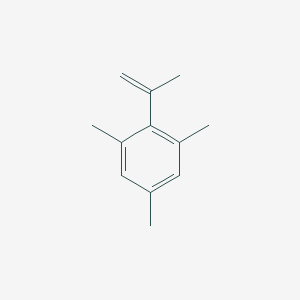
2-Isopropenyl-1,3,5-trimethylbenzene
概要
説明
2-Isopropenyl-1,3,5-trimethylbenzene, also known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants, such as thyme, cumin, and oregano. Due to its unique chemical structure and biological properties, p-cymene has gained significant attention in the scientific community for its various applications in different fields.
作用機序
The exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene is not fully understood, but it is believed to be related to its chemical structure and interaction with cellular components. P-cymene is a lipophilic compound that can penetrate cell membranes and interact with various cellular targets, such as enzymes, receptors, and ion channels. It has been suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may exert its biological activities by modulating the activity of these targets, leading to various physiological effects.
生化学的および生理学的効果
P-cymene has been shown to exert various biochemical and physiological effects, depending on the dose and duration of exposure. Some of the reported effects include the inhibition of lipid peroxidation, the modulation of immune response, the reduction of oxidative stress, and the induction of apoptosis. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit neuroprotective and hepatoprotective effects, making it a potential therapeutic agent for various neurological and hepatic disorders.
実験室実験の利点と制限
P-cymene has several advantages for laboratory experiments, including its easy availability, low cost, and low toxicity. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene can be easily synthesized by various methods, making it a versatile compound for different applications. However, 2-Isopropenyl-1,3,5-trimethylbenzene has some limitations for laboratory experiments, including its low solubility in water and its potential for oxidation and polymerization under certain conditions. Therefore, proper storage and handling of 2-Isopropenyl-1,3,5-trimethylbenzene are essential to ensure its stability and reproducibility in laboratory experiments.
将来の方向性
There are several future directions for the research on 2-Isopropenyl-1,3,5-trimethylbenzene, including the investigation of its potential as a natural preservative in food and cosmetic industries, the development of new synthetic methods for its production, and the exploration of its therapeutic potential for various diseases, such as cancer, neurodegenerative disorders, and liver diseases. Moreover, the elucidation of the exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene and its interaction with cellular targets may provide new insights into its biological activities and potential applications.
科学的研究の応用
P-cymene has been extensively studied for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that 2-Isopropenyl-1,3,5-trimethylbenzene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Isopropenyl-1,3,5-trimethylbenzene has been shown to possess antimicrobial activity against various bacteria, fungi, and viruses, making it a potential natural alternative to synthetic antibiotics. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, recent studies have suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may have anticancer potential by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
CAS番号 |
14679-13-1 |
|---|---|
製品名 |
2-Isopropenyl-1,3,5-trimethylbenzene |
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3 |
InChIキー |
KNMWUHBKZHDEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

